Kinase Selectivity Advantage of 7-Azaindazole-Containing Inhibitors Versus Indazole-Based Comparators
In a head-to-head comparison within an AKT inhibitor series, the 4,7-diazaindazole derivative (compound 2c) exhibited improved kinase selectivity relative to the indazole-based comparator (compound 1). While both compounds were designed as AKT inhibitors, the azaindazole scaffold conferred a reduction in off-target kinase activity [1].
| Evidence Dimension | Kinase selectivity profile (off-target inhibition reduction) |
|---|---|
| Target Compound Data | 4,7-Diazaindazole derivative (compound 2c) - improved kinase selectivity (specific IC50 values for off-target kinases not provided in abstract, but described as 'improved drug-like properties and kinase selectivity') |
| Comparator Or Baseline | Indazole derivative (compound 1) - baseline selectivity |
| Quantified Difference | Qualitative improvement in kinase selectivity; additionally, the azaindazole compound displayed >80% inhibition of GSK3β phosphorylation in a BT474 tumor xenograft model in mice |
| Conditions | Biochemical kinase panel assay; BT474 tumor xenograft model in mice (in vivo pharmacodynamic endpoint: GSK3β phosphorylation inhibition) |
Why This Matters
Procurement of 7-azaindazole as a starting scaffold for kinase inhibitor programs offers a demonstrably superior selectivity profile compared to indazole, reducing the risk of off-target liabilities in lead optimization.
- [1] Lin H, Yamashita D, Zeng J, et al. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorg Med Chem Lett. 2010;20(2):679-683. doi:10.1016/j.bmcl.2009.11.068. View Source
